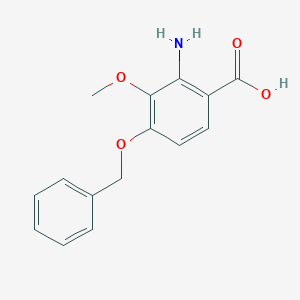

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid

Vue d'ensemble

Description

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a methoxy group attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group of 2-Amino-4-hydroxy-3-methoxybenzoic acid followed by benzylation. The reaction conditions often involve the use of benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amino-substituted benzoic acids.

Applications De Recherche Scientifique

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzyloxy and methoxy groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-hydroxy-3-methoxybenzoic acid: Lacks the benzyloxy group, which can affect its chemical reactivity and biological activity.

2-Amino-4-(benzyloxy)-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups, which can provide distinct chemical and biological properties compared to its analogs. These functional groups can enhance its solubility, stability, and binding interactions, making it a valuable compound in various research applications.

Activité Biologique

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural properties, is being explored for various pharmacological effects, including anti-inflammatory, anti-cancer, and enzyme inhibition activities.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and biochemical pathways:

- Target Enzymes : Similar compounds have been shown to inhibit leukotriene A-4 hydrolase, suggesting that this compound may also interact with this enzyme, potentially modulating inflammatory responses by reducing leukotriene synthesis.

- Biochemical Pathways : The compound may influence the leukotriene synthesis pathway, which is crucial in mediating inflammatory and immune responses.

Biological Activity

Research findings indicate several areas where this compound exhibits biological activity:

Anti-Cancer Activity

Studies have demonstrated that benzoic acid derivatives can exhibit significant anti-cancer properties. For instance:

- Cytotoxicity : In vitro studies show that compounds structurally related to this compound can suppress the viability of cancer cells without affecting normal cells .

- Mechanisms : The anti-cancer effects are often attributed to the inhibition of key proteins involved in cell proliferation and migration, such as integrin α7 and MMP-9, which are associated with metastasis in hepatocellular carcinoma (HCC) cells .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes contributes to its pharmacological potential:

- Proteasome and Autophagy Pathways : Research indicates that benzoic acid derivatives can enhance the activity of proteasomal and autophagic degradation pathways in fibroblasts, which may be beneficial in aging and cancer contexts .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Inhibition of Cancer Cell Migration : A study reported that a benzoic acid derivative significantly inhibited cell motility and invasion in Huh7 cells (a liver cancer cell line), demonstrating its potential as an anti-metastatic agent .

- Enzyme Activity Modulation : In another investigation, benzoic acid derivatives were shown to activate cathepsins B and L, which play crucial roles in protein degradation pathways. This suggests a potential mechanism through which these compounds could exert their biological effects .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Propriétés

IUPAC Name |

2-amino-3-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-14-12(8-7-11(13(14)16)15(17)18)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFMLBRUBORVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576499 | |

| Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23938-73-0 | |

| Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.